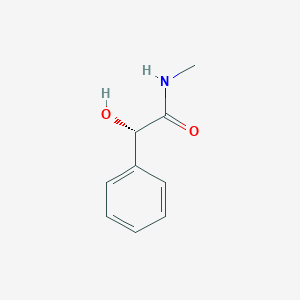

(S)-2-Hydroxy-N-methyl-2-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-Hydroxy-N-methyl-2-phenylacetamide, also known as (S)-HMPA, is an important organic compound used in a variety of laboratory experiments and applications. It is a chiral molecule, meaning it has two non-superimposable mirror-image forms, and is a derivative of phenylacetic acid. (S)-HMPA has a wide range of applications in research and industrial settings, and has been used in the synthesis of several compounds, including pharmaceuticals and other organic compounds.

Applications De Recherche Scientifique

Muscarinic M(3) Receptor Antagonism

(S)-2-Hydroxy-N-methyl-2-phenylacetamide derivatives have been explored for their potential as muscarinic M(3) receptor antagonists. These compounds are designed for treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders. They show high selectivity for M(3) over M(2) receptors, suggesting their potential therapeutic value in clinical situations where such selectivity is desirable (Mitsuya et al., 2000).

Antagonism in Guinea Pig Ileum

Studies have also been conducted on α-hydroxyamides with (2,6-dialkoxyphenoxy)methyl substituents, derivatives of this compound, for their activity as antagonists of the M3 muscarinic receptor in guinea pig ileum. This research contributes to understanding the compound's potential application in modulating muscarinic receptors (Broadley et al., 2011).

Enzymatic Reduction in Yeast

The compound has been utilized in enzymatic reduction experiments. Yeasts, specifically Saccharomyces cerevisiae mutants, have been employed to reduce keto esters and amides, producing optically active α- and β-hydroxy esters and amides. This includes the transformation of 2-oxo-2-phenylacetamide to (R)-(-)-2-hydroxy-2-phenylacetamide, illustrating its utility in chiral synthesis processes (Deol et al., 1976).

Detrusor Overactivity Treatment

Another application includes the treatment of overactive detrusor, a urinary bladder condition. N-(4-amino-2-butynyl)acetamide derivatives, structurally related to this compound, have been synthesized and assessed for their efficacy in inhibiting detrusor contraction, showing potential as therapeutic agents (Take et al., 1992).

Arylacetamide Deacetylase Activity

The compound's interaction with human arylacetamide deacetylase (AADAC) has been explored. AADAC has been found to efficiently hydrolyze flutamide, an antiandrogen drug, suggesting the compound's role in drug metabolism and potential implications in the treatment of diseases like prostate cancer (Watanabe et al., 2009).

Antibacterial and Modulatory Activity

In silico evaluations and in vitro assays have been conducted to investigate the antibacterial and modulatory activity of derivatives of this compound. These studies highlight the compound's potential in developing new therapeutic strategies against bacterial resistance (Figueredo et al., 2020).

Propriétés

IUPAC Name |

(2S)-2-hydroxy-N-methyl-2-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-9(12)8(11)7-5-3-2-4-6-7/h2-6,8,11H,1H3,(H,10,12)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAUJGXTIIVWRS-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C(C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)[C@H](C1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(4-Bromophenyl)-3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[3-(2-Oxopiperidin-1-YL)phenyl]quinoline-8-sulfonamide](/img/structure/B2376490.png)

![2-((3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2376491.png)

![Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376497.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2376498.png)

![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2376504.png)

![7-(3-chlorobenzyl)-1-(2-methoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2376507.png)